2,3,3-Trimethylbenzo[f]indole
Overview
Description
2,3,3-Trimethylbenzo[f]indole is a chemical compound with the molecular formula C15H15N . It has an average mass of 209.286 Da and a monoisotopic mass of 209.120453 Da .
Synthesis Analysis
The synthesis of indole derivatives, such as 2,3,3-Trimethylbenzo[f]indole, has been a subject of interest in the chemical community . One approach to synthesize indole derivatives involves changing the base from K2CO3 to Ag2CO3 in the Mori–Ban–Hegedus indole synthesis . This change makes the reaction quicker and allows it to be performed at ambient temperature .Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethylbenzo[f]indole consists of a benzene ring fused with a five-membered nitrogen-containing indole ring . The molecule is further substituted with three methyl groups .Chemical Reactions Analysis
Indole syntheses, including those of 2,3,3-Trimethylbenzo[f]indole, almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .Physical And Chemical Properties Analysis
2,3,3-Trimethylbenzo[f]indole is a heterocyclic compound with a molecular weight of 209.2863 . More detailed physical and chemical properties would require specific experimental measurements.Safety and Hazards
Future Directions
The application of indole derivatives, including 2,3,3-Trimethylbenzo[f]indole, for the treatment of various disorders has attracted increasing attention in recent years . Future research will likely focus on developing novel methods of synthesis and exploring their potential therapeutic applications .
properties
IUPAC Name |
2,3,3-trimethylbenzo[f]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-10-15(2,3)13-8-11-6-4-5-7-12(11)9-14(13)16-10/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBXMOUQHBICOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C1(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302107 | |
Record name | 2,3,3-Trimethyl-3H-benz[f]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-trimethyl-3H-benzo[f]indole | |
CAS RN |
52568-84-0 | |
Record name | 2,3,3-Trimethyl-3H-benz[f]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52568-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3-Trimethyl-3H-benz[f]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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